molecular formula C18H22ClNO2 B8097108 2-Boc-4'-(aminomethyl)biphenyl hydrochloride

2-Boc-4'-(aminomethyl)biphenyl hydrochloride

Cat. No.: B8097108
M. Wt: 319.8 g/mol
InChI Key: SORGNGQFJMIJIA-UHFFFAOYSA-N
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Description

2-Boc-4'-(aminomethyl)biphenyl hydrochloride is a biphenyl derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at the 2-position and an aminomethyl group at the 4'-position of the biphenyl scaffold. The Boc group serves as a temporary protective moiety for the amine, enabling controlled deprotection during synthetic workflows, particularly in peptide and polymer chemistry. Key applications include its use as a building block in drug discovery, material science, and catalysis.

Properties

IUPAC Name

tert-butyl 2-[4-(aminomethyl)phenyl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2.ClH/c1-18(2,3)21-17(20)16-7-5-4-6-15(16)14-10-8-13(12-19)9-11-14;/h4-11H,12,19H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORGNGQFJMIJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing unsymmetrical biphenyl systems. Using palladium catalysis, aryl halides couple with boronic acids or esters under mild conditions. For 2-Boc-4'-(aminomethyl)biphenyl, the synthesis begins with coupling a Boc-protected phenylboronic acid derivative and a halogenated benzyl precursor.

Example Protocol

  • Boronate Partner : 2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester.

  • Halide Partner : 4-Bromobenzonitrile or 4-bromo-(bromomethyl)benzene.

  • Catalyst : Pd(PPh₃)₄ (1–2 mol%) in a THF/water mixture.

  • Base : K₂CO₃ or CsF.

  • Yield : 70–85%.

This method ensures regioselectivity and compatibility with functional groups like nitriles, which are later reduced to aminomethyl.

Grignard Reagent-Mediated Coupling

An alternative route employs Grignard reagents to form the biphenyl skeleton. For instance, reacting p-tolylmagnesium bromide with o-chlorobenzonitrile in the presence of MnCl₂ yields 2-cyano-4'-methylbiphenyl. Subsequent reduction of the cyano group to aminomethyl completes this pathway (discussed in §2.1).

Key Conditions

  • Solvent : Tetrahydrofuran (THF).

  • Catalyst : MnCl₂ (5–10 mol%).

  • Temperature : -5°C to 5°C.

Introduction of the Aminomethyl Group

Cyano Reduction to Aminomethyl

Nitrile groups in intermediates like 2-cyano-4'-methylbiphenyl are reduced to primary amines using catalytic hydrogenation.

Protocol from Patent CN104072387B

  • Substrate : 2-Cyano-4'-methylbiphenyl.

  • Reducing Agent : H₂ gas (1–3 atm) with Raney Ni or Pd/C.

  • Solvent : Ethyl acetate or methanol.

  • Yield : 90–95%.

This method avoids harsh acidic conditions, preserving the Boc group.

Bromination-Amination Sequence

For substrates lacking nitriles, bromination of a methyl group followed by nucleophilic substitution introduces the aminomethyl moiety.

Bromination

  • Reagent : N-Bromosuccinimide (NBS) under radical initiation (AIBN, 70–80°C).

  • Solvent : CCl₄ or CH₂Cl₂.

Amination

  • Reagent : Aqueous NH₃ or hexamine.

  • Conditions : 60–100°C in ethanol.

Boc Protection Strategies

The Boc group is introduced either during biphenyl synthesis or post-amination. Two primary methods are employed:

Direct Esterification of Hydroxyl Groups

For intermediates with a phenolic hydroxyl group (e.g., 2-hydroxybiphenyl derivatives), Boc protection uses di-tert-butyl dicarbonate (Boc₂O).

Procedure

  • Substrate : 2-Hydroxy-4'-(aminomethyl)biphenyl.

  • Reagent : Boc₂O (1.2 eq) with DMAP (0.1 eq) in CH₂Cl₂.

  • Yield : 80–90%.

Carbamate Formation via Amine Protection

If the amine is unprotected, Boc anhydride reacts directly with the aminomethyl group. However, this is less common in the target compound due to the hydrochloride salt’s ionic nature.

Hydrochloride Salt Formation

The final step involves treating the free amine with HCl in a polar solvent (e.g., EtOAc or MeOH) to precipitate the hydrochloride salt.

Optimization Data

ParameterConditionYieldSource
HCl Concentration4 M in dioxane95%
SolventEthyl acetate92%
Temperature0–5°C90%

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Suzuki + Cyano ReductionHigh regioselectivity; mild conditionsRequires nitrile intermediate75%
Grignard + BrominationScalable; avoids Pd catalystsRadical bromination risks68%
Direct Boc ProtectionFewer steps; high purityLimited substrate availability85%

Experimental Validation and Scale-Up

Case Study: Large-Scale Synthesis via Suzuki Coupling

  • Coupling : 2-Boc-phenylboronic acid (1.0 eq) + 4-bromobenzonitrile (1.1 eq) → 2-Boc-4'-cyanobiphenyl (82% yield).

  • Reduction : Raney Ni (10 wt%), H₂ (2 atm), EtOAc → 2-Boc-4'-aminomethylbiphenyl (89%).

  • Salt Formation : HCl gas bubbled into EtOAc solution → 93% isolated yield .

Chemical Reactions Analysis

Types of Reactions: 2-Boc-4'-(aminomethyl)biphenyl hydrochloride can undergo various chemical reactions, including:

  • Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA) to yield the free amine.

  • Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Substitution Reactions: The amine group can participate in substitution reactions with alkyl halides or other electrophiles.

Common Reagents and Conditions:

  • Deprotection: TFA in DCM.

  • Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

  • Substitution Reactions: Alkyl halides in the presence of a base.

Major Products Formed:

  • Deprotection: Free amine (4'-(aminomethyl)biphenyl).

  • Oxidation: Carboxylic acids or ketones, depending on the specific conditions.

  • Substitution Reactions: Alkylated biphenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H22ClN2O2
  • Molecular Weight : 319.83 g/mol
  • IUPAC Name : tert-butyl 4'-(aminomethyl)-[1,1'-biphenyl]-2-carboxylate hydrochloride
  • Purity : 97%

The compound features a tert-butoxycarbonyl (Boc) group that provides stability and ease of handling in synthetic pathways. The biphenyl structure contributes to its hydrophobic properties, making it suitable for various biological applications.

Drug Development

2-Boc-4'-(aminomethyl)biphenyl hydrochloride serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural motifs have been utilized in designing inhibitors targeting specific biological pathways.

Case Study: Inhibitors of Angiotensin II Binding
Research has demonstrated the use of bioisosteres derived from biphenyl compounds to enhance the potency and selectivity of angiotensin II antagonists. The introduction of the aminomethyl group has shown promising results in increasing binding affinity to target receptors (Table 1) .

CompoundRR1IC50 (μM)
14CH2OH2-CO2H0.20
18CH2OH3-CO2H0.49
19CHO2-CN0.02
20CHO3-CN>1

Material Science

The compound's properties are also being explored in the field of material science, particularly in developing organic light-emitting diodes (OLEDs) and other electronic materials. The biphenyl structure enhances electron mobility, making it a candidate for high-performance materials.

Research Insight: Organic Electronics
Studies have indicated that biphenyl derivatives can be incorporated into polymer matrices to improve charge transport properties in OLEDs. The incorporation of the Boc-protected amine facilitates further functionalization for tailored electronic properties .

Chemical Biology

In chemical biology, this compound is utilized for developing probes and ligands that interact with biological targets. Its ability to form stable complexes with proteins makes it a valuable tool in studying protein-ligand interactions.

Example: Targeting PSMA
In a study involving prostate-specific membrane antigen (PSMA), derivatives of biphenyl compounds were synthesized to create dual-targeted ligands capable of binding both PSMA and hepsin. The incorporation of the aminomethyl group significantly enhanced binding affinity .

Mechanism of Action

The mechanism by which 2-Boc-4'-(aminomethyl)biphenyl hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the desired outcome.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to four structurally related hydrochlorides (Table 1):

Table 1: Key Properties of 2-Boc-4'-(Aminomethyl)biphenyl Hydrochloride and Analogs

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
2-Boc-4'-(aminomethyl)biphenyl HCl* C18H21ClN2O2 332.83 (est.) Not available Boc-protected amine, biphenyl core
4-[(Boc-amino)methyl]aniline HCl C12H18ClN2O2 257.74 174959-54-7 Boc-protected amine, aniline scaffold
4'-(Aminomethyl)-biphenyl-2-carboxamide HCl C14H15ClN2O 262.74 866946-42-1 Carboxamide, biphenyl core
2-Biphenyldimethylamine HCl C12H12ClN 205.68 2185-92-4 Dimethylamine, biphenyl core

Structural Insights :

  • Boc Protection: The Boc group in the target compound and 4-[(Boc-amino)methyl]aniline HCl () enhances amine stability during synthesis but requires acidic deprotection (e.g., HCl/THF, as in ). In contrast, 4'-(Aminomethyl)-biphenyl-2-carboxamide HCl () lacks a protective group, making its amine more reactive but prone to side reactions .
  • Biphenyl vs. This property is advantageous in drug design for membrane penetration or protein binding .
  • Functional Groups : The carboxamide in 866946-42-1 () offers hydrogen-bonding capabilities, whereas the Boc group in the target compound prioritizes synthetic control .

Biological Activity

2-Boc-4'-(aminomethyl)biphenyl hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a biphenyl core with an aminomethyl group and a tert-butyloxycarbonyl (Boc) protecting group. The molecular structure can be represented as follows:

C16H20ClN1O2\text{C}_{16}\text{H}_{20}\text{ClN}_{1}\text{O}_{2}

This structure contributes to its solubility and interaction with biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to biphenyl structures. For instance, benzamide derivatives of para-aminobenzoic acid (PABA) have shown significant inhibitory effects on various cancer cell lines, with IC50 values comparable to standard chemotherapeutics like doxorubicin .

Compound TypeIC50 (µM)Cell Line
Benzamide Derivative5.85MCF-7
PABA Derivative3.0A549

These findings suggest that this compound may exhibit similar anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

2. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Compounds structurally related to biphenyls have demonstrated potent inhibition against acetylcholinesterase (AChE), with Ki values indicating strong binding affinity . The potential for this compound to act as a cholinesterase inhibitor warrants further investigation.

CompoundKi (nM)Type
Dimethoxy-N-(2,3,4-trimethoxybenzylidene)aniline13.62AChE Inhibitor
Benzylaminobenzoic Acid2.67BChE Inhibitor

Case Study 1: Antiviral Properties

A series of aminomethylbenzamide-based compounds were evaluated for their antiviral activity against Ebola virus. The results indicated that these compounds could inhibit viral entry effectively, suggesting that this compound might also possess similar antiviral properties due to its structural analogies .

Case Study 2: In Vitro Cytotoxicity

In vitro assays conducted on various cancer cell lines have shown that compounds with similar structures can induce cytotoxic effects through apoptosis-related pathways. For example, a study demonstrated that certain biphenyl derivatives significantly downregulated anti-apoptotic markers like Bcl-2 while upregulating pro-apoptotic factors such as caspase-3 in MCF-7 cells .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Boc-4'-(aminomethyl)biphenyl hydrochloride with high purity?

  • Answer : Synthesis typically involves multi-step protection-deprotection strategies. A common approach includes:

  • Step 1 : Boc protection of the primary amine group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a catalytic base like DMAP .
  • Step 2 : Coupling reactions (e.g., Suzuki-Miyaura) to form the biphenyl backbone, followed by aminomethylation via reductive amination .
  • Step 3 : Hydrochloride salt formation using HCl in anhydrous ether or methanol .
    • Purity Optimization : Use column chromatography (silica gel, gradient elution with EtOAc/hexane) and confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Q. How should researchers characterize the structural integrity of this compound?

  • Answer : Standard characterization includes:

  • NMR : ¹H/¹³C NMR to confirm Boc-group retention, biphenyl coupling, and aminomethylation. Look for singlet peaks at δ 1.4 ppm (Boc tert-butyl) and aromatic couplings in δ 7.0–7.8 ppm .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₂₅ClN₂O₂) .
  • FT-IR : Confirm N-H stretches (~3300 cm⁻¹) and carbonyl (C=O) from Boc (~1680 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data between synthetic batches?

  • Answer : Contradictions often arise from residual solvents, incomplete deprotection, or stereochemical impurities. Mitigation strategies:

  • Solvent Removal : Ensure thorough drying under vacuum (≤0.1 mbar, 40°C) .
  • Deprotection Check : Use TLC (silica, 10% MeOH/DCM) to verify Boc removal. Repeat HCl treatment if necessary .
  • Stereochemical Analysis : Employ chiral HPLC or polarimetry if asymmetric centers are suspected .
    • Case Study : Inconsistent δ 7.2 ppm peaks may indicate incomplete Suzuki coupling; optimize Pd catalyst loading (e.g., 2–5 mol% Pd(PPh₃)₄) and degas solvents to prevent side reactions .

Q. What experimental designs are recommended for studying this compound’s role in drug intermediate synthesis?

  • Answer : Focus on reactivity and compatibility:

  • Boc Deprotection Kinetics : Monitor reaction progress (e.g., TFA in DCM at 0°C vs. HCl in dioxane) to balance efficiency and byproduct formation .
  • Cross-Coupling Compatibility : Test stability under Heck or Buchwald-Hartwig conditions. For example, the biphenyl scaffold may require palladium catalysts tolerant of bulky substituents .
  • Biological Assay Integration : Use fluorescent tagging (e.g., via aminomethyl group conjugation with FITC) to track cellular uptake in in vitro models .

Q. How can researchers resolve low yields during the aminomethylation step?

  • Answer : Key factors include:

  • Reducing Agent Selection : Compare NaBH₃CN (pH 7–8) vs. NaBH(OAc)₃ (mild acidic conditions) for imine reduction efficiency .
  • Solvent Optimization : Use methanol or THF with molecular sieves to scavenge water and shift equilibrium toward imine formation .
  • Substrate Protection : Ensure Boc-group stability by avoiding strong acids/bases during aminomethylation .

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